molecular formula C11H11Cl2NO4 B4949174 methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate

methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate

Cat. No.: B4949174
M. Wt: 292.11 g/mol
InChI Key: YKJUUNHTELMGKK-UHFFFAOYSA-N
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Description

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate is a glycine derivative where the amino group is substituted with a (2,4-dichlorophenoxy)acetyl moiety, and the carboxylic acid is esterified as a methyl ester. This compound is structurally related to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), as the phenoxyacetyl group is a common motif in agrochemicals.

Properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-17-11(16)5-14-10(15)6-18-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJUUNHTELMGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate typically involves the following steps:

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, although these reactions are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: 2,4-Dichlorophenoxyacetic acid and glycine.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Oxidation/Reduction: Corresponding oxidized or reduced products depending on the specific reaction.

Scientific Research Applications

Herbicidal Applications

Selective Herbicide
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate acts as a selective herbicide, targeting broadleaf weeds while sparing grasses. This selectivity makes it valuable in various agricultural settings, particularly in cereal crops like wheat and corn. Its mechanism involves mimicking natural plant hormones (auxins), leading to uncontrolled growth in target weeds, ultimately causing their death without harming the surrounding grass species .

Usage Statistics
The extensive use of 2,4-D derivatives highlights their importance in weed management. For instance, over 1,500 herbicide products contain 2,4-D as an active ingredient, making it one of the most widely used herbicides globally .

Application AreaSpecific Uses
Agricultural CropsWheat, corn, rice
Turf ManagementLawns, golf courses
ForestryStump treatment, brush control
Aquatic EnvironmentsControl of aquatic weeds

Pharmaceutical Applications

Potential Medicinal Uses
Research indicates that compounds similar to this compound may possess anti-inflammatory properties and could be explored for therapeutic applications in treating conditions related to inflammation or pain management. The compound's structural similarity to other drug molecules suggests potential pharmacological activities that warrant further investigation .

Research and Development

Plant Growth Regulation
As a synthetic auxin analogue, this compound is useful in plant research for studying growth patterns and responses to environmental stimuli. It can be utilized in laboratory settings to manipulate plant growth and development processes .

Case Studies
Several studies have documented the efficacy of 2,4-D derivatives in various contexts:

  • Efficacy in Greenhouse Studies : Research has shown that formulations based on ionic liquids containing 2,4-D exhibit comparable or superior efficacy against specific weed species compared to traditional formulations .
  • Toxicological Insights : Case studies involving poisoning incidents highlight the need for careful handling of 2,4-D compounds due to their potential toxicity at high doses. For example, one case involved a patient who ingested a significant amount of a 2,4-D herbicide leading to severe poisoning symptoms .

Safety and Environmental Impact

Toxicological Profile
The safety profile of this compound is crucial for its application in both agriculture and potential medicinal uses. Studies indicate that while it is effective as a herbicide, there are risks associated with high exposure levels leading to adverse health effects such as renal toxicity and endocrine disruption .

Toxicity ParameterObserved Effects
LD50 (rat)Approximately 639 mg/kg
Renal EffectsIncreased kidney weight at high doses
Endocrine DisruptionAltered serum T4 levels

Mechanism of Action

The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate in biological systems involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. In medical research, its anticancer activity is thought to involve the inhibition of specific enzymes and pathways critical for cell proliferation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate and analogous glycine derivatives:

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 2,4-Dichlorophenoxyacetyl, methyl ester C₁₁H₁₀Cl₂NO₄ 291.11 Phenoxyacetyl linkage; esterified carboxyl group
Methyl N-(4-chlorobenzoyl)glycinate 4-Chlorobenzoyl C₁₀H₉ClNO₄ 242.64 Benzoyl amide linkage; lacks ether oxygen
Methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate 2,4-Dichlorophenyl, phenylsulfonyl C₁₅H₁₃Cl₂NO₄S 396.24 Sulfonyl group introduces strong electron-withdrawing effects
Methyl D-4-chlorophenylglycinate 4-Chlorophenyl (chiral center) C₉H₉ClNO₂ 199.63 Direct N-aryl substitution; stereospecific (D-configuration)
Methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate 2,6-Dichlorophenylacetyl, N-methyl C₁₂H₁₃Cl₂NO₃ 296.14 N-methylation increases lipophilicity; 2,6-dichloro substitution

Detailed Analysis of Structural and Functional Variations

Linkage Type: The target compound features a phenoxyacetyl group (ether linkage), which contrasts with the benzoyl amide in methyl N-(4-chlorobenzoyl)glycinate (). In methyl N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycinate (), the sulfonyl group replaces the phenoxy moiety, introducing strong electron-withdrawing effects that could alter reactivity in nucleophilic substitution reactions .

Substitution Patterns: The 2,4-dichloro substitution on the phenoxy ring (target compound) vs. 2,6-dichloro in methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate () highlights steric and electronic differences. The 2,4-substitution creates a less hindered structure, possibly favoring interactions with biological targets .

Stereochemistry :

  • Methyl D-4-chlorophenylglycinate () exhibits a chiral center at the glycine α-carbon. This stereospecificity is absent in the target compound but could significantly influence binding affinity in receptor-mediated processes .

Biological Activity

Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate is a compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-D is a synthetic auxin that affects plant growth by mimicking natural plant hormones. It is primarily used as a herbicide to control broadleaf weeds. However, its derivatives, including this compound, have raised concerns regarding their biological activity and potential toxicity in humans and animals.

The biological activity of this compound can be understood through several mechanisms:

  • Cell Membrane Interaction : Studies indicate that 2,4-D and its derivatives can disrupt cellular membranes, leading to increased permeability and potential cell death .
  • Mitochondrial Dysfunction : Exposure to 2,4-D has been shown to impair mitochondrial function, affecting ATP production and promoting oxidative stress . This dysfunction may result in various cellular injuries and metabolic disturbances.
  • Neurotoxicity : The compound may exert neurotoxic effects by inhibiting voltage-gated chloride channels in skeletal muscles, leading to muscle spasms and weakness .

Toxicological Profile

The toxicological profile of this compound is closely related to that of 2,4-D. Key findings include:

Toxic Effect Description
Gastrointestinal Symptoms Nausea, vomiting, diarrhea due to corrosive effects on the GI tract .
Muscle Toxicity Rhabdomyolysis and elevated creatine phosphokinase levels due to muscle damage .
Cardiac Effects Tachycardia and hypotension resulting from direct myocardial toxicity .
Central Nervous System Effects Symptoms include hallucinations, ataxia, paralysis, convulsions, and coma due to CNS depression .

Case Studies

Several case studies have documented the adverse effects of 2,4-D exposure:

  • Case Study of Poisoning : A 65-year-old male ingested a significant amount of 2,4-D herbicide with suicidal intent. He presented with severe gastrointestinal symptoms and neurological manifestations. Treatment included gastric lavage and atropine administration .
  • Acute Toxicity Report : A young female farmer in Ethiopia experienced severe poisoning after ingesting 2,4-D. Initial misdiagnosis led to delayed treatment; she exhibited multi-organ involvement including respiratory failure and metabolic acidosis .

Research Findings

Recent research has highlighted the differential impacts of this compound on biological systems:

  • Mitochondrial Studies : Investigations into isolated rat liver mitochondria demonstrated that both isolated and formulated 2,4-D affected mitochondrial membrane integrity in a concentration-dependent manner. Notably, formulated products showed toxicity at lower concentrations compared to isolated compounds .
  • Histopathological Observations : Long-term studies have indicated renal toxicity with significant histopathological changes observed in kidney tissues following exposure to high doses of 2,4-D .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves esterification of 2,4-dichlorophenoxyacetic acid with glycine methyl ester. Adjustments include varying solvent polarity (e.g., methanol vs. ethanol), acid catalysts (e.g., sulfuric acid ), and reaction time. For example, refluxing with concentrated sulfuric acid in methanol for 4 hours achieves intermediate ester formation, followed by recrystallization . DOE (Design of Experiments) frameworks, such as factorial designs, can systematically optimize parameters like temperature, molar ratios, and catalyst concentration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : NMR (¹H/¹³C) and FT-IR are critical for structural confirmation. For instance, ¹H NMR can identify the methyl ester group (~3.7 ppm) and aromatic protons from the dichlorophenyl moiety (~6.8–7.5 ppm). Contradictions in peak assignments (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or spiking experiments with known standards . Mass spectrometry (HRMS) validates molecular weight, while HPLC purity checks ensure minimal byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Enzyme inhibition assays (e.g., acetylcholinesterase or herbicide-target enzymes) and cytotoxicity screens (MTT assay on cell lines) are common. For example, IC₅₀ values can be determined using dose-response curves. Antioxidant activity might be assessed via DPPH radical scavenging, referencing protocols for phenolic compounds . Ensure controls account for solvent interference (e.g., DMSO <1% v/v).

Advanced Research Questions

Q. How can computational methods predict the reaction mechanism and transition states for the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT, MP2) model reaction pathways. Software like Gaussian or ORCA identifies transition states and activation energies. For example, nucleophilic acyl substitution mechanisms are validated by comparing computed vs. experimental kinetic data . Machine learning (ML) tools, such as those from ICReDD, integrate computational predictions with experimental feedback to refine reaction design .

Q. What strategies address discrepancies between theoretical predictions and experimental results in the compound’s physicochemical properties?

  • Methodological Answer : Discrepancies in solubility or logP values may arise from implicit solvent model limitations in simulations. Hybrid approaches combine COSMO-RS (solvent modeling) with experimental solubility profiles in buffers . For stability studies, accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS identify degradation pathways .

Q. How can advanced separation technologies improve purification of this compound from complex mixtures?

  • Methodological Answer : Membrane-based separations (nanofiltration) or preparative HPLC with C18 columns achieve high purity. Simulated Moving Bed (SMB) chromatography scales up separation efficiently. Particle size distribution analysis ensures crystalline product consistency .

Q. What experimental frameworks are recommended for studying the environmental impact of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and ecotoxicity (Daphnia magna LC₅₀). Computational tools like EPI Suite estimate persistence (half-life) and bioaccumulation potential. Metabolite identification via LC-QTOF-MS tracks environmental transformation products .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze conflicting bioactivity data across multiple assays?

  • Methodological Answer : Multivariate analysis (PCA, PLS-DA) identifies assay-specific biases. For example, conflicting cytotoxicity results may stem from cell line variability (e.g., HepG2 vs. HEK293). Meta-analysis frameworks weight data by assay robustness (e.g., Z’-factor >0.5) and replicate consistency .

Q. What methodologies validate the compound’s stability under varying storage conditions?

  • Methodological Answer : Design stability studies using ICH Q1A guidelines. Test conditions include temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Degradation kinetics are modeled via Arrhenius plots. Solid-state stability is monitored using DSC and XRD to detect polymorphic transitions .

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